molecular formula C20H27N3O2 B8026408 Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate CAS No. 1951441-87-4

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate

Cat. No.: B8026408
CAS No.: 1951441-87-4
M. Wt: 341.4 g/mol
InChI Key: DPXCWNXJVNERLZ-UHFFFAOYSA-N
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Description

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Piperazinyl Substitution: The piperazinyl group can be introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable leaving group on the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the quinoline core or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives, alcohols from ester reduction

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline-piperazine derivatives, including butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate, as effective antimicrobial agents. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant strains of tuberculosis (MDR-TB).

Case Study: Antituberculosis Activity

A series of quinoline-piperazine hybrids were synthesized and evaluated for their antitubercular activity. Among them, certain derivatives exhibited significant inhibitory effects against MDR-TB strains with minimum inhibitory concentrations (MIC) as low as 0.07 μM, outperforming traditional first-line and second-line TB drugs . This suggests a promising avenue for developing new antibiotics targeting resistant bacterial strains.

Neuroprotective Properties

The neuroprotective capabilities of quinoline derivatives are another area of research. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and modulating iron metabolism.

Case Study: Iron Chelation and Neuroprotection

Research has shown that bifunctional iron chelators containing an 8-hydroxyquinoline moiety can provide neuroprotective benefits in models of Parkinson's disease by mitigating oxidative damage . The incorporation of piperazine into these structures enhances their efficacy, indicating that this compound could similarly contribute to neuroprotection.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. This compound is part of a broader class of compounds that have shown promise in inhibiting various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have indicated that quinoline-piperazine hybrids can exhibit cytotoxic effects on multiple cancer cell lines, including ovarian and lung cancers. Specific derivatives have been reported to induce apoptosis in cancer cells at low micromolar concentrations . This highlights the potential for further development of this compound in cancer therapy.

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntimicrobialBactericidalEffective against MDR-TB with MIC < 0.07 μM
NeuroprotectiveAntioxidantReduces oxidative stress; potential in Parkinson's disease
AnticancerCytotoxicInduces apoptosis in various cancer cell lines

Mechanism of Action

The mechanism of action of Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperazinyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving DNA damage response, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

    Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.

Uniqueness

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The presence of the butyl and dimethyl groups, along with the piperazinyl moiety, can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Biological Activity

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H27N3O2C_{20}H_{27}N_{3}O_{2}, and it features a quinoline core substituted with a piperazine moiety, which is known to enhance bioactivity and solubility. The structure can be represented as follows:

Butyl 5 8 dimethyl 4 piperazin 1 yl quinoline 2 carboxylate\text{Butyl 5 8 dimethyl 4 piperazin 1 yl quinoline 2 carboxylate}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.76Induction of apoptosis via caspase activation
U-937 (Leukemia)1.47Inhibition of cell proliferation
PANC-1 (Pancreatic)0.65Cell cycle arrest and apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound's ability to inhibit bacterial growth at low concentrations suggests a potential role in treating bacterial infections .

Study on Anticancer Effects

A study evaluating the effects of this compound on human breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability after treatment with the compound. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, with increased levels of pro-apoptotic markers .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Properties

IUPAC Name

butyl 5,8-dimethyl-4-piperazin-1-ylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-5-12-25-20(24)16-13-17(23-10-8-21-9-11-23)18-14(2)6-7-15(3)19(18)22-16/h6-7,13,21H,4-5,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXCWNXJVNERLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCNCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148939
Record name 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(1-piperazinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-87-4
Record name 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(1-piperazinyl)-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(1-piperazinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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